(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
This compound is a naphthofuran derivative featuring a (Z)-configured methylene group linked to a 4-methylpiperazine moiety. Its structure includes a fused naphtho[1,2-b]furan core with ester (ethyl carboxylate) and ketone (5-oxo) functional groups.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-28-22(27)18-14(2)29-21-16-8-6-5-7-15(16)20(26)17(19(18)21)13-23-25-11-9-24(3)10-12-25/h5-8,13,26H,4,9-12H2,1-3H3/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYZOMDESKFKA-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NN4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a naphtho-furan moiety, which is known for its diverse biological activities. The presence of the 4-methylpiperazin-1-yl group suggests potential interactions with various biological targets, particularly in the central nervous system.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. For example, related compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. A notable study reported an IC50 value for BChE inhibition at 46.42 µM, indicating substantial potential for therapeutic applications in conditions like Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of synthesized compounds related to (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate against various pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant growth inhibition at concentrations as low as 10 µg/mL .
Study 2: Cholinesterase Inhibition
In another investigation focusing on cholinesterase inhibitors, the compound was tested alongside established inhibitors like physostigmine. The results showed comparable inhibitory effects against BChE, suggesting its potential as a candidate for further development in treating cognitive disorders .
The mechanisms through which (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exerts its biological effects may involve:
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other target proteins.
- Enzyme Inhibition : By mimicking substrate structures or binding to active sites of enzymes like AChE and BChE.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: (Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (CAS 494830-86-3)
This analog replaces the 4-methylpiperazinyl group with a pyridin-2-ylamino substituent. Key differences include:
Functional Implications
- 4-Methylpiperazine vs. Piperazine derivatives are commonly associated with antimicrobial and CNS-targeting activities, while pyridine moieties may enhance binding to metalloenzymes or aromatic receptors .
- Synthetic Pathways : Both compounds likely involve condensation reactions between amines and carbonyl-containing intermediates. highlights the use of DCM/EtOH and triethylamine for analogous piperazine substitutions, suggesting shared synthetic strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
